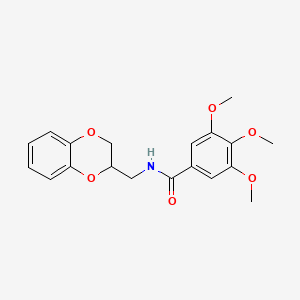

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a novel drug used in the treatment of HER2-positive breast cancer. The drug is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule formation. TDM-1 is a promising drug for the treatment of HER2-positive breast cancer due to its high specificity and efficacy.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives which have shown to be potent antibacterial agents . These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .

Enzyme Inhibitors

The same derivatives mentioned above have also shown moderate inhibitory activity against the lipoxygenase enzyme . This enzyme plays a key role in the metabolism of fatty acids and its inhibition can have various therapeutic implications.

Alzheimer’s Disease Treatment

New sulfonamides and their N-substituted derivatives have been synthesized as possible agents for treating Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Antiviral Agents

Sulfonamides, which are a class of compounds that this molecule belongs to, are known to have antiviral properties . They can potentially be used in the treatment of various viral infections.

Anti-inflammatory Agents

Sulfonamides are also known for their anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation.

Antihypertensive Agents

Sulfonamides have been used as antihypertensive agents . They can potentially be used in the management of high blood pressure.

Antifungal Agents

Sulfonamides have shown to have antifungal properties . They can potentially be used in the treatment of various fungal infections.

Anti-protozoal Agents

Sulfonamides are known to have anti-protozoal properties . They can potentially be used in the treatment of diseases caused by protozoa.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-22-16-8-12(9-17(23-2)18(16)24-3)19(21)20-10-13-11-25-14-6-4-5-7-15(14)26-13/h4-9,13H,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMMKKWVMHRJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386635 |

Source

|

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide | |

CAS RN |

5780-46-1 |

Source

|

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)

![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)

![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)

![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)

![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)